REACTION_CXSMILES
|
[Li]C(CC)C.CN(CCN(C)C)C.[Cl:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][C:23]=1[F:24])[C:18]([OH:20])=[O:19].[Cl:25]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.O>[Cl:25][C:16]1[C:15]([Cl:14])=[C:23]([F:24])[CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]
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Name
|
|
Quantity
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97 mL
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Type
|
reactant
|
Smiles
|
[Li]C(C)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.02 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at −78° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the solution stirred to room temperature over 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between diethyl ether (300 mL) and saturated sodium bicarbonate solution (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated sodium bicarbonate solution (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude solid (9.21 g)
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystalised from heptane/diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |